
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene is a complex organic compound with a unique structure that includes multiple rings and substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene typically involves multiple steps, including the formation of the core pentalene structure followed by the introduction of ethyl and methyl groups. Common synthetic routes may involve:
Cyclization reactions: To form the core pentalene structure.
Alkylation reactions: To introduce the ethyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and alkylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one substituent with another under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene has various applications in scientific research, including:
Chemistry: As a model compound for studying reaction mechanisms and synthetic methods.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Applications in materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism by which 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: Affecting biochemical pathways.
Receptor binding: Modulating cellular responses.
Pathway modulation: Influencing metabolic or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3a-Bromo-6a-methyloctahydro-2,5-methanopentalene: Similar structure with a bromine substituent.
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene: Similar core structure with different substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl groups, which can influence its chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
59052-81-2 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
3-ethyl-7-methyltricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C12H20/c1-3-12-7-9-4-10(8-12)6-11(12,2)5-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
VIZHRCZCOAZQRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC3CC(C1)CC2(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


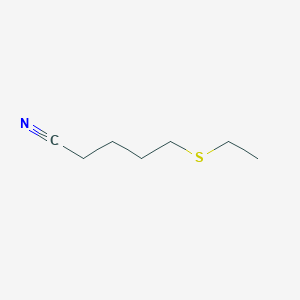
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
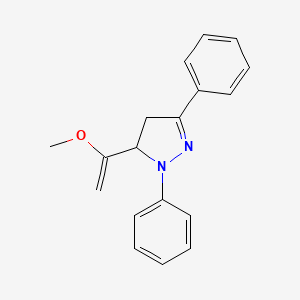
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
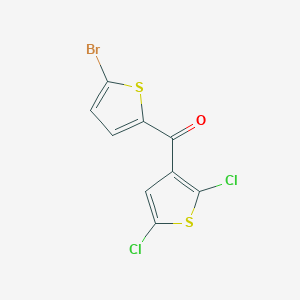
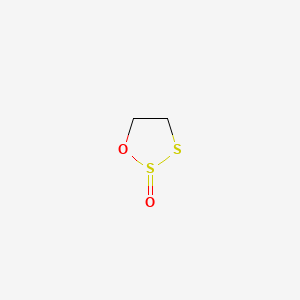
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
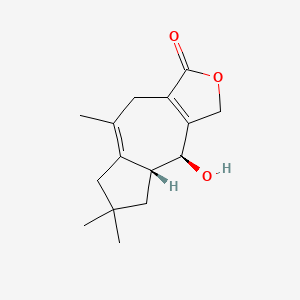
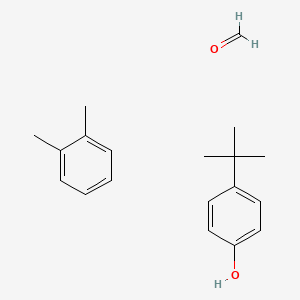

![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
